CAN508 - 140651-18-9

CAN508

Catalog Number: EVT-263067
CAS Number: 140651-18-9
Molecular Formula: C9H10N6O
Molecular Weight: 218.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(E)-(3,5-Diamino-1H-pyrazol-4-yl)diazenyl]phenol, also known as CAN508 or Cdk9 Inhibitor II, is a synthetic small molecule belonging to the class of 4-arylazo-3,5-diamino-1H-pyrazoles. [] It acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. [] This selectivity makes it a valuable tool in scientific research, particularly in areas like cancer biology and transcriptional regulation. []

4-arylazo-3,5-diamino-1H-pyrazoles

Compound Description: This class of compounds, which includes CAN508, are ATP antagonists with moderate potency against CDK2-cyclin E []. Structure-activity relationship (SAR) studies suggest that substitutions in the 4-aryl ring of these compounds can be modified to optimize their pharmacological properties [].

Relevance: This class of compounds represents the initial scaffold from which CAN508 was developed. Exploring various substitutions on the 4-aryl ring led to the identification of CAN508 as a potent and selective CDK9 inhibitor [].

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (31b)

Compound Description: This compound is specifically identified as CAN508 in the provided research []. It exhibited potent inhibitory activity against CDK9-cyclin T1 and demonstrated antiproliferative effects in the cancer cell line HT-29 [].

Relevance: CAN508 was designed as a carbo-analog of phenylazopyrazoles, aiming to retain the CDK inhibitory activity while improving the pharmacological properties [].

Styrylpyrazoles (8t and 8u)

Compound Description: These compounds were synthesized as carbo-analogues of CAN508 and exhibited potent CDK9 inhibitory activity with IC50 values of approximately 1 µM []. Molecular modeling studies suggested that these compounds bind to the active sites of both CDK9 and CDK2 [].

Relevance: These compounds represent successful examples of replacing the azo-moiety in CAN508 with a styryl group while maintaining potent CDK9 inhibitory activity []. They highlight the potential for developing novel CDK inhibitors with improved pharmacological profiles.

4-substituted-1H-pyrazole-3,5-diamines

Compound Description: This class of compounds encompasses a variety of derivatives with aryl, heteroaryl, or styryl groups at the 4-position of the pyrazole ring [].

Relevance: This chemical class represents a broader range of structural modifications around the core pyrazole ring found in CAN508. These modifications were explored to investigate structure-activity relationships and identify novel CDK inhibitors [].

4-methoxystyryl derivative

Compound Description: This compound is a specific derivative within the 4-substituted-1H-pyrazole-3,5-diamines, containing a methoxy group on the styryl moiety []. Demethylation of this compound yields a carbo-analog of CAN508 [].

Relevance: This compound further demonstrates the feasibility of replacing the azo-moiety in CAN508 with a styryl group. The presence of the methoxy group allows for further modifications and exploration of structure-activity relationships [].

Sulfonamide-based ring-fused analogues

Compound Description: This series of compounds were designed based on the structure of CAN508 and incorporate a sulfonamide moiety fused to the pyrazole ring [].

Relevance: These analogs represent a scaffold hopping approach to discover novel carbonic anhydrase inhibitors with antitumor activity, inspired by the structure and known activity of CAN508 [].

Source and Classification

CAN508 is classified as a small molecule inhibitor targeting cyclin-dependent kinases. It is derived from the class of compounds known as 2-(phenylamino)pyrimidines, which have been identified for their potent inhibitory effects on cyclin-dependent kinase 9. The compound's structure allows for selective binding to the ATP-binding site of cyclin-dependent kinase 9, distinguishing it from other kinases such as cyclin-dependent kinase 2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of CAN508 involves several key steps that highlight its chemical versatility. One notable method includes the acylation and Suzuki-Miyaura coupling reactions, which facilitate the introduction of various substituents on the pyrimidine core. For instance, a typical synthetic route may involve:

  1. Acylation: Utilizing acylating agents to modify the amine group on the pyrimidine structure.
  2. Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that allows for the attachment of aryl groups to the pyrimidine scaffold.
  3. Purification: Techniques such as HPLC (High-Performance Liquid Chromatography) are employed to isolate pure CAN508 from reaction mixtures.
Molecular Structure Analysis

Structure and Data

The molecular structure of CAN508 can be represented as follows:

  • Chemical Formula: C₁₄H₁₃N₄O
  • Molecular Weight: Approximately 253.29 g/mol

The compound features a pyrimidine ring substituted with a phenylamino group, which is essential for its biological activity. Structural studies using X-ray crystallography have revealed that CAN508 binds within the ATP-binding pocket of cyclin-dependent kinase 9, forming critical hydrogen bonds with specific amino acid residues, enhancing its selectivity over other kinases .

Chemical Reactions Analysis

Reactions and Technical Details

CAN508 undergoes various chemical reactions that are pivotal for its activity and modification:

  1. Binding Affinity Studies: The binding interactions between CAN508 and cyclin-dependent kinase 9 can be characterized through kinetic assays, where IC₅₀ values are determined to assess potency.
  2. Modification Reactions: Derivatives of CAN508 can be synthesized by altering functional groups on the phenyl moiety, which can affect selectivity and efficacy against other kinases .
  3. Stability Tests: Evaluating the stability of CAN508 under physiological conditions is essential for understanding its potential therapeutic window.
Mechanism of Action

Process and Data

The mechanism by which CAN508 exerts its effects involves competitive inhibition at the ATP-binding site of cyclin-dependent kinase 9. This inhibition disrupts the kinase's ability to phosphorylate substrates necessary for transcriptional regulation, leading to reduced cell proliferation and increased apoptosis in cancer cells. The specificity of CAN508 for cyclin-dependent kinase 9 is attributed to unique structural interactions that differ from those with other kinases, such as cyclin-dependent kinase 2 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Melting Point: Reported melting points range around 114–116 °C.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but exhibits limited solubility in water.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

CAN508 has significant potential in cancer research due to its selective inhibition of cyclin-dependent kinase 9. Its applications include:

  • Cancer Therapy: As a lead compound in developing new anticancer agents targeting transcriptional regulation pathways.
  • Research Tool: Used in studies exploring cell cycle dynamics and transcriptional control mechanisms.
  • Drug Development: Serves as a scaffold for designing novel inhibitors through structure-activity relationship studies .

Properties

CAS Number

140651-18-9

Product Name

CAN508

IUPAC Name

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol

Molecular Formula

C9H10N6O

Molecular Weight

218.22 g/mol

InChI

InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15)

InChI Key

AYZRKFOEZQBUEA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O

Solubility

Soluble in DMSO

Synonyms

CAY10574; CAY-10574; CAY 10574; Cdk9 Inhibitor II

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.